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molecular formula C10H9NO2S B8637186 Methyl 4-Methylbenzothiazole-5-carboxylate

Methyl 4-Methylbenzothiazole-5-carboxylate

Cat. No. B8637186
M. Wt: 207.25 g/mol
InChI Key: VGRPVRYTAIZMTP-UHFFFAOYSA-N
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Patent
US06541423B1

Procedure details

15 g of methyl 2-amino-4-methylbenzothiazole-5-carboxylate (0.07 mol) were initially charged in 450 ml of phosphoric acid, and the mixture was cooled to −8° C. 27.9 g of NaNO2 (0.4 mol) in 30 ml of water were then added dropwise such that the temperature did not exceed −4° C. The diazonium salt was then added dropwise, at 5-10° C., to 169 ml of hypophosphoric acid, and the mixture was stirred at 20° C. overnight. The reaction solution was then neutralized and extracted exhaustively with ethyl acetate. The organic phases Age were washed and dried and the solvent was then removed.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Name
Quantity
27.9 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
169 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N[C:2]1[S:3][C:4]2[CH:10]=[CH:9][C:8]([C:11]([O:13][CH3:14])=[O:12])=[C:7]([CH3:15])[C:5]=2[N:6]=1.N([O-])=O.[Na+].P(P(O)(O)=O)(O)(O)=O>P(=O)(O)(O)O.O>[CH3:15][C:7]1[C:5]2[N:6]=[CH:2][S:3][C:4]=2[CH:10]=[CH:9][C:8]=1[C:11]([O:13][CH3:14])=[O:12] |f:1.2|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
NC=1SC2=C(N1)C(=C(C=C2)C(=O)OC)C
Name
Quantity
450 mL
Type
solvent
Smiles
P(O)(O)(O)=O
Step Two
Name
Quantity
27.9 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Three
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
169 mL
Type
reactant
Smiles
P(=O)(O)(O)P(=O)(O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-8 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 20° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
did not exceed −4° C
EXTRACTION
Type
EXTRACTION
Details
extracted exhaustively with ethyl acetate
WASH
Type
WASH
Details
The organic phases Age were washed
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent was then removed

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
CC1=C(C=CC2=C1N=CS2)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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